
(E)-3-((1s,3s)-アダマンタン-1-イル)-N'-(1-(4-エトキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality 3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、がん細胞の増殖を阻害する可能性を示しています。研究者は、乳がん、肺がん、結腸がんなど、さまざまな種類のがんに対するその効果を調べてきました。 細胞周期の進行を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、血管新生(腫瘍に栄養を与える新しい血管の形成)を阻害する可能性があります .
- (E)-3-((1s,3s)-アダマンタン-1-イル)-N'-(1-(4-エトキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、抗炎症作用を示します。 炎症性経路を調節することができ、関節リウマチや炎症性腸疾患などの病気に役立つ可能性があります .
- 研究によると、この化合物は、酸化ストレスまたは神経変性疾患によって引き起こされる神経細胞の損傷から保護する可能性があります。 アルツハイマー病、パーキンソン病、その他の神経変性疾患の治療におけるその潜在的な用途は、活発な研究の分野です .
- 研究者は、インフルエンザや単純ヘルペスウイルスなど、さまざまなウイルスに対するこの化合物の抗ウイルス可能性を探ってきました。 ウイルス複製または宿主細胞への侵入を阻害する可能性があります .
- (E)-3-((1s,3s)-アダマンタン-1-イル)-N'-(1-(4-エトキシフェニル)エチリデン)-1H-ピラゾール-5-カルボヒドラジドは、心血管系の利点がある可能性があります。 血圧の調節、酸化ストレスの軽減、動脈硬化の予防に役立つ可能性があります .
- 予備研究では、特定の細菌株に対する抗菌活性が示されています。 抗生物質または抗菌剤としてのその可能性を判断するには、さらなる調査が必要です .
- いくつかの証拠は、この化合物が、グルコース代謝、インスリン感受性、脂質プロファイルに影響を与える可能性があることを示唆しています。 代謝症候群または2型糖尿病の管理に関連する可能性があります .
- 研究者は、この化合物の特定の細胞標的との相互作用を探っています。 その作用機序を理解することで、新しい薬物または治療薬の開発につながる可能性があります .
抗がん特性
抗炎症活性
神経保護効果
抗ウイルス活性
心血管系への応用
抗菌特性
代謝症候群と糖尿病
ケミカルバイオロジーと創薬
生物活性
3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.
Synthesis
The synthesis of 3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The initial step includes the condensation of 4-ethoxybenzaldehyde with an appropriate hydrazine derivative, followed by cyclization to form the pyrazole ring. The final product is characterized by its unique structure, which includes an adamantane moiety known for its stability and biological relevance.
Antimicrobial Activity
Research indicates that derivatives of hydrazide-hydrazones, including those containing adamantane structures, exhibit notable antimicrobial properties. In a study focusing on similar compounds, several derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4a | Antibacterial | Staphylococcus aureus | 15 µg/mL |
| 5e | Antifungal | Candida albicans | 20 µg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide have been evaluated against various cancer cell lines. In studies involving related hydrazone derivatives, significant antiproliferative activity was observed in human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 37.78 |
| 5e | A549 | 40.42 |
| 4e | MCF-7 | 38.69 |
The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced the cytotoxicity, indicating that electron-withdrawing groups enhance biological activity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and laboratory settings:
- Antimicrobial Efficacy : A study demonstrated that compounds with adamantane moieties exhibited enhanced antibacterial properties compared to their non-adamantane counterparts. This suggests that the adamantane structure may contribute to increased membrane permeability or interaction with bacterial enzymes .
- Cancer Treatment Potential : Another investigation into hydrazone derivatives showed that compounds with specific substitutions on the phenyl ring had increased efficacy against cancer cell lines. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
特性
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-3-30-20-6-4-19(5-7-20)15(2)25-28-23(29)21-11-22(27-26-21)24-12-16-8-17(13-24)10-18(9-16)14-24/h4-7,11,16-18H,3,8-10,12-14H2,1-2H3,(H,26,27)(H,28,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIQDSRAGQIOT-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














